Mellein

Übersicht

Beschreibung

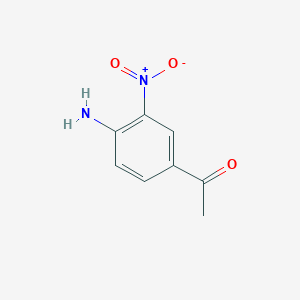

Mellein is a dihydroisocoumarin, a phenolic compound produced by the mold species Aspergillus ochraceus . It plays important roles in the life cycles of the producers and is involved in many biochemical and ecological processes .

Synthesis Analysis

Mellein is synthesized by the mold species Aspergillus ochraceus . A study on the SACE5532 produced mellein showed that in vitro enzymatic assay and product analysis were conducted by mass spectrometry .

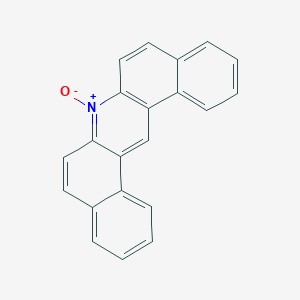

Molecular Structure Analysis

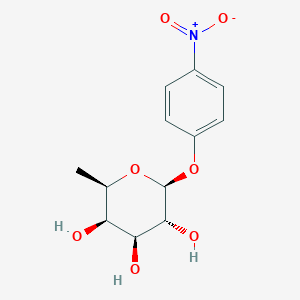

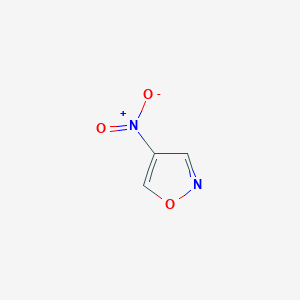

Mellein’s molecular structure consists of a 3,4-dihydroisocoumarin core . The general moieties of these four groups of naturally occurring compounds are reported in Figure 1, and their IUPAC names are chromen-2-one, 1 H -isochromen-1-one, isochroman-1-one, and 8-hydroxy-3-methylisochroman-1-one, respectively .

Chemical Reactions Analysis

Mellein is a subgroup of 3,4-dihydroisocoumarins, which are secondary metabolites belonging to the class of polyketides . The pathways that could be involved in mellein biosynthesis are discussed, along with the enzymes and genes involved .

Physical And Chemical Properties Analysis

Mellein has a chemical formula of C10H10O3 and a molar mass of 178.187 g·mol −1 . It was characterized based on spectroscopic studies, including 1D- and 2D-NMR experiments .

Wissenschaftliche Forschungsanwendungen

- Mellein is a bioactive metabolite produced by the endophytic fungus Lasiodiplodia theobromae . It has shown potent anti-Xanthomonas activity with minimum inhibitory concentration (MIC) values ranging from 1.9 to 62.5 μg ml −1 against 11 Xanthomonas strains . It also exhibits a broad-spectrum antimicrobial activity .

- The methods of application involve the use of a methanolic extract of the SJF-1 strain, which is then purified by column chromatography .

- The results show that Mellein ruptures the cell walls of Xanthomonas sp., reducing their pathogenicity .

- Mellein has been found to have broad-spectrum antimicrobial and pharmacological properties .

- It is identified through various spectroscopic studies and shows promising oral drug bioavailability .

- The results of in silico pharmacological studies show that Mellein exhibits high gastrointestinal absorption properties .

- Mellein has been found to be produced by the fungus Macrophomina phaseolina, which is known for causing charcoal rot of soybean .

- Mellein plays important roles in the life cycles of the producers and is involved in many biochemical processes .

- Mellein is a specialized metabolite that plays important roles in the life cycles of the organisms that produce it .

Microbiology

Pharmacology

Agriculture

Biochemistry

Molecular Biology

Environmental Science

- Melleins are mainly produced by pathogenic fungi . They play a wide range of roles such as host-pathogen interaction, facilitations of the host colonization, and phytotoxicity .

- Melleins have shown different biological activities, such as antimicrobial, antitumor, antileukemic, and antiviral ones .

- Please note that this application is related to Mullein, a plant, not Mellein, the compound. Mullein has been used for hundreds of years to ease respiratory ailments .

- The methods of application or experimental procedures in this field would involve the use of Mullein in various forms such as tea, extract, or oil .

- The outcomes of these studies could provide valuable insights into the benefits of Mullein for respiratory health .

Pathogenic Fungi

Antimicrobial and Antiviral Activities

Respiratory Health

- Melleins are 3,4-dihydroisocoumarins mainly produced by fungi, but also by plants, insects, and bacteria . They are involved in many biochemical and ecological processes .

- The methods of application or experimental procedures in this field would involve the isolation and chemical characterization of natural-occurring melleins .

- The outcomes of these studies could provide valuable insights into the chemical structures and properties of Mellein .

- Melleins have shown different biological activities, such as antitumor and antileukemic ones .

- The outcomes of these studies could provide valuable insights into the antitumor and antileukemic activities of Mellein .

Chemical Characterization

Antitumor and Antileukemic Activities

Host-Pathogen Interaction

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mellein | |

CAS RN |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)